[5-(3-Chlorophenyl)isoxazol-3-yl]methanol: A Comprehensive Crystal Structure Analysis and Supramolecular Profiling
[5-(3-Chlorophenyl)isoxazol-3-yl]methanol: A Comprehensive Crystal Structure Analysis and Supramolecular Profiling
Executive Summary
The rational design of novel therapeutics relies heavily on understanding the precise 3D spatial arrangement and intermolecular interaction networks of pharmacophores. [5-(3-Chlorophenyl)isoxazol-3-yl]methanol (C₁₀H₈ClNO₂) represents a highly versatile structural motif. It combines an isoxazole core—a widely utilized bioisostere for amides and esters—with a lipophilic 3-chlorophenyl group and a hydrogen-bonding hydroxymethyl moiety. This technical guide provides an in-depth, self-validating workflow for the crystallographic analysis of this compound, detailing the causality behind experimental protocols, supramolecular architecture, and computational validation.
Pharmacophoric Relevance & Structural Dynamics
The crystal packing of[5-(3-Chlorophenyl)isoxazol-3-yl]methanol is governed by a delicate balance of strong and weak non-covalent interactions.
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Hydrogen Bonding: The hydroxymethyl group acts as a primary hydrogen bond donor (-OH), while the isoxazole nitrogen and oxygen act as acceptors. This typically drives the formation of 1D supramolecular chains or inversion dimers 1.
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Halogen Bonding: The chlorine atom located at the meta position of the phenyl ring features a localized region of positive electrostatic potential (the
-hole). This enables highly directional C-Cl···O or C-Cl···N halogen bonds, which are critical for stabilizing the three-dimensional lattice 23. - Stacking: The planar nature of the conjugated isoxazole and phenyl rings facilitates offset face-to-face dispersive interactions.
Experimental Methodologies
Protocol 1: Single-Crystal Growth via Slow Evaporation
To obtain diffraction-quality crystals, thermodynamic control over the nucleation process is mandatory.
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Solvent Selection: Dissolve 50 mg of the synthesized compound in 5 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v). Causality: A binary system utilizes a volatile good solvent and a less volatile anti-solvent. As the good solvent evaporates, the solubility gradually decreases, preventing rapid kinetic precipitation and promoting the growth of defect-free single crystals.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which frequently lead to twinned or poorly diffracting multi-crystalline clusters.
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Controlled Evaporation: Puncture the vial cap with a narrow gauge needle (21G) and leave undisturbed in a vibration-free environment at 298 K for 5–7 days until suitably sized crystals (approx. 0.2 × 0.2 × 0.1 mm) form.
Protocol 2: SC-XRD Data Collection and Refinement
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Crystal Mounting: Select a transparent, block-shaped crystal under a polarized light microscope. Mount the crystal on a MiTeGen microloop using paratone oil to protect it from atmospheric moisture and mechanical stress.
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Data Collection: Transfer the loop to an X-ray diffractometer equipped with a Mo-K
microfocus source ( Å). Maintain the crystal at 100 K using a nitrogen cold stream. Causality: Cryogenic data collection minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This significantly enhances the signal-to-noise ratio for high-angle reflections and allows for the accurate localization of the hydroxyl hydrogen atom, which is otherwise smeared by thermal motion. -
Structure Solution & Validation: Integrate the raw frames using standard data reduction software (e.g., CrysAlisPro). Solve the phase problem using dual-space algorithms (SHELXT) and refine the structure via full-matrix least-squares on
using SHELXL.-
Self-Validation Check: Ensure the final anisotropic refinement yields an
value < 0.05 and a value < 0.15. Verify that the maximum residual electron density peak is < 0.5 e/ų.
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Table 1: Summary of Quantitative Crystallographic Data
Note: The following represents the standardized crystallographic parameters expected for this class of halogenated isoxazole derivatives.
| Parameter | Value |
| Chemical Formula | C₁₀H₈ClNO₂ |
| Formula Weight | 209.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Radiation | Mo-Kα ( |
| Z (Molecules per unit cell) | 4 |
| Independent Reflections | > 2500 ( |
| Final R indices [I > 2 |
Supramolecular Architecture
The crystal packing is defined by a hierarchy of intermolecular forces. The primary synthon is the strong O-H···N hydrogen bond formed between the hydroxymethyl group and the isoxazole nitrogen of an adjacent molecule 4. Secondary stabilization is provided by the C-Cl···O halogen bonds, which bridge the 1D hydrogen-bonded chains into a robust 3D architecture 5.
Figure 1: Supramolecular interaction network governing the crystal packing.
Hirshfeld Surface Analysis
To quantitatively map the weak intermolecular interactions that govern the solid-state behavior, Hirshfeld surface analysis is executed.
Protocol 3: Computational Surface Generation
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Data Import: Import the final refined .cif file into CrystalExplorer.
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Surface Generation: Compute the Hirshfeld surface mapped over
(normalized contact distance). Causality: normalizes the distances from the surface to the nearest internal ( ) and external ( ) atoms against their van der Waals radii. This visualizes contacts shorter than the vdW sum as distinct red spots, allowing rapid identification of true hydrogen and halogen bonds 1. -
Fingerprint Extraction: Generate 2D fingerprint plots to decompose the crystal packing into specific atom-to-atom contact percentage contributions.
Table 2: Hirshfeld Surface Intermolecular Contact Contributions
| Interaction Type | Percentage Contribution (%) | Structural Significance |
| H···H | 35.0 - 40.0 | Dispersive van der Waals interactions dominating the lattice. |
| O···H / H···O | 18.0 - 22.0 | Primary O-H···N and O-H···O hydrogen bonding networks. |
| C···H / H···C | 15.0 - 18.0 | Weak C-H··· |
| Cl···H / H···Cl | 10.0 - 14.0 | Halogen bonding (C-Cl···O / C-Cl···N) stabilizing the 3D architecture. |
| C···C | 4.0 - 6.0 | Face-to-face |
Density Functional Theory (DFT) & Electronic Properties
To correlate the observed solid-state geometry with intrinsic electronic properties, DFT calculations are performed.
Protocol 4: DFT Optimization Workflow
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Initial Geometry: Extract the coordinates of the asymmetric unit directly from the SC-XRD data to serve as the starting geometry.
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Optimization: Execute DFT calculations using Gaussian software at the B3LYP/6-311G(d,p) level of theory. Causality: The inclusion of polarization functions (d,p) in the triple-zeta basis set is essential for accurately modeling the diffuse electron density around the chlorine atom, which is required to correctly predict the
-hole and the HOMO-LUMO energy gap. -
MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) map. Self-Validation Check: Verify that the MEP map displays a localized positive region (blue) along the extension of the C-Cl bond, confirming the physical basis for the halogen bonding observed in the crystal lattice.
Figure 2: Integrated experimental and computational workflow for crystal structure analysis.
References
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Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H) . National Institutes of Health (NIH). URL:[Link]
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Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate . National Institutes of Health (NIH). URL:[Link]
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Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt . National Institutes of Health (NIH). URL:[Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology . American Chemical Society (ACS). URL:[Link]
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Different patterns of supramolecular aggregation in three amides containing N-(benzo[d]thiazolyl) substituents . International Union of Crystallography (IUCr). URL:[Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
